molecular formula C11H10N2O2S2 B3001529 3,3-Bis(methylsulfanyl)-2-(4-nitrophenyl)prop-2-enenitrile CAS No. 29866-34-0

3,3-Bis(methylsulfanyl)-2-(4-nitrophenyl)prop-2-enenitrile

Cat. No. B3001529
CAS RN: 29866-34-0
M. Wt: 266.33
InChI Key: YACWILKTPVROSZ-UHFFFAOYSA-N
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Description

The compound 3,3-Bis(methylsulfanyl)-2-(4-nitrophenyl)prop-2-enenitrile is a chemical that features a nitrophenyl group attached to a prop-2-enenitrile moiety, with methylsulfanyl substituents on the third carbon. This structure suggests potential reactivity due to the presence of the electron-withdrawing nitro group and the electron-donating methylsulfanyl groups, which could influence the compound's behavior in chemical reactions.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of 3,3-Bis(methylsulfanyl)-2-(4-nitrophenyl)prop-2-enenitrile, they do provide insights into related chemical processes. For instance, the paper titled "P−C Bond Scission at the TRIPHOS Ligand and C−CN Bond Cleavage in 2-Methyl-3-butenenitrile with [Ni(COD)2]" discusses the isomerization and bond cleavage of 2-methyl-3-butenenitrile in the presence of nickel complexes . This information could be relevant when considering the synthesis of similar nitrile-containing compounds, as the behavior of the nitrile group and its interactions with transition metals could be a factor in the synthesis of 3,3-Bis(methylsulfanyl)-2-(4-nitrophenyl)prop-2-enenitrile.

Molecular Structure Analysis

The molecular structure of 3,3-Bis(methylsulfanyl)-2-(4-nitrophenyl)prop-2-enenitrile would likely exhibit characteristics influenced by its substituents. The nitro group is a strong electron-withdrawing group, while the methylsulfanyl groups are electron-donating. This could lead to a push-pull effect within the molecule, potentially affecting its reactivity and stability. The paper on the structural and spectroscopic studies of a complex involving 4-nitrophenyl groups provides insights into how such substituents can affect molecular interactions, such as hydrogen bonding .

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of 3,3-Bis(methylsulfanyl)-2-(4-nitrophenyl)prop-2-enenitrile. However, they do provide information on related compounds and their reactivity. For example, the cycloaddition behavior of bis(trifluoromethyl) substituted nitrile ylides is discussed, which involves [3 + 2]cycloaddition reactions with various trapping agents . This could suggest that the compound may also undergo cycloaddition reactions, given the presence of the nitrile group and potential for ylide formation.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,3-Bis(methylsulfanyl)-2-(4-nitrophenyl)prop-2-enenitrile can be inferred to some extent from the properties of similar compounds discussed in the papers. For instance, the presence of the nitro group could confer a degree of polarity to the molecule, affecting its solubility and reactivity. The paper discussing the complex of 4-nitrophenyl groups with TBD suggests that such structures can form stable complexes and exhibit specific spectroscopic features . These insights could be extrapolated to predict the behavior of 3,3-Bis(methylsulfanyl)-2-(4-nitrophenyl)prop-2-enenitrile in various solvents and under different conditions.

Scientific Research Applications

1. Applications in Polymer Science

The compound has been used in the synthesis of transparent aromatic polyimides with high refractive indices, small birefringences, and good thermomechanical stabilities. These materials have potential applications in optoelectronics due to their optical and thermal properties (Tapaswi et al., 2015).

2. Structural and Chemical Analysis

3,3-Bis(methylsulfanyl)-2-(4-nitrophenyl)prop-2-enenitrile derivatives have been analyzed for their molecular structure, showing interesting bonding characteristics and molecular geometry, which could be relevant in materials science and chemistry (Yu et al., 2013).

3. Electro-Optical and Charge-Transport Studies

Studies have been conducted on similar compounds for their structural, electro-optical, and charge-transport properties using quantum chemical methods. These studies are essential for the development of materials in electronics and photonics (Irfan et al., 2015).

4. Nonlinear Optical Properties

Research into the nonlinear optical properties of related chalcone derivatives, which include compounds like 3,3-Bis(methylsulfanyl)-2-(4-nitrophenyl)prop-2-enenitrile, has implications for the development of materials with applications in photonics and laser technology (D’silva et al., 2012).

5. Use in Sensing Applications

Such compounds have been utilized in the development of chemodosimeters, particularly for the selective sensing of metal ions like mercury, demonstrating potential in environmental monitoring and chemical analysis (Ahamed et al., 2010).

6. Role in Coordination Polymers

Research on coordination polymers incorporating similar compounds reveals insights into the construction of molecular structures with potential applications in catalysis, gas separation, and material science (Cui et al., 2016).

properties

IUPAC Name

3,3-bis(methylsulfanyl)-2-(4-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S2/c1-16-11(17-2)10(7-12)8-3-5-9(6-4-8)13(14)15/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACWILKTPVROSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C(C#N)C1=CC=C(C=C1)[N+](=O)[O-])SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Bis(methylsulfanyl)-2-(4-nitrophenyl)prop-2-enenitrile

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